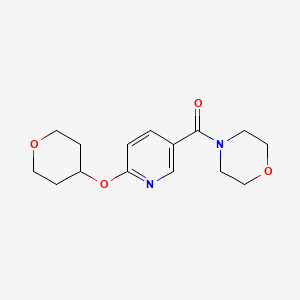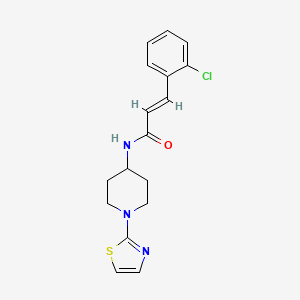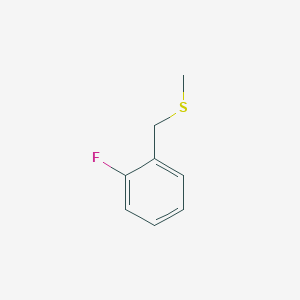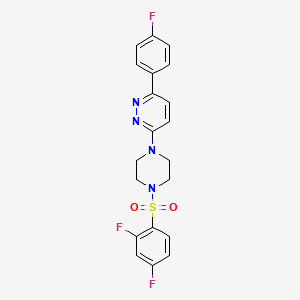
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine is a chemical compound with potential therapeutic uses.
Scientific Research Applications
Synthesis and Bioactivity
Some new sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety, related to the chemical structure of interest, have been synthesized. These compounds were evaluated for their antimicrobial activity against a variety of bacterial strains, including gram-positive and gram-negative bacteria, as well as for their antifungal and antimalarial properties (Bhatt, Kant, & Singh, 2016).
Radiosynthesis and Imaging Applications
A compound structurally similar to the one of interest, designed for imaging dopamine D4 receptors, was synthesized. This involved electrophilic fluorination leading to high specific radioactivity, suggesting potential applications in positron emission tomography (PET) imaging (Eskola et al., 2002).
Antiproliferative Activity
Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, which share a structural motif with the compound , were synthesized and evaluated for their antiproliferative effect against several human cancer cell lines. Some derivatives showed promising activity, highlighting the potential for cancer therapy research (Mallesha et al., 2012).
Polymeric Materials
Research into novel sulfur-containing biphenol monomers, related to the pyridazine component of the compound, led to the synthesis of high-molecular-weight poly(arylene ether)s and poly(arylene thioether)s. These materials exhibited high thermal stability and could be processed into films, indicating their potential in materials science (Xu, Meng, Wang, & Hay, 2007).
properties
IUPAC Name |
3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-(4-fluorophenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2S/c21-15-3-1-14(2-4-15)18-6-8-20(25-24-18)26-9-11-27(12-10-26)30(28,29)19-7-5-16(22)13-17(19)23/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPVYMFFJFZEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2962540.png)
![Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride](/img/structure/B2962542.png)
![2-[(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-propan-2-ylacetamide](/img/structure/B2962544.png)

![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2962548.png)
![6-(4-Butylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962549.png)
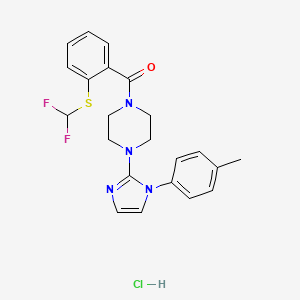
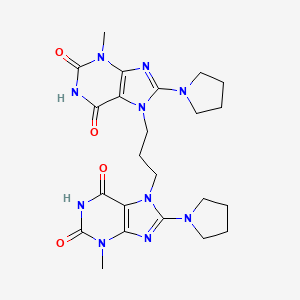
![Imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B2962556.png)
